NMP-ACA-d3 (chloride)
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Overview
Description
NMP-ACA-d3 (chloride) is a deuterated derivative of NMP-ACA, a compound used in various scientific and industrial applications. The deuterium labeling (d3) is often used in research to trace the compound’s behavior in different environments. This compound is known for its stability and unique chemical properties, making it valuable in fields such as polymer science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NMP-ACA-d3 (chloride) typically involves the reaction of NMP (N-Methyl-2-pyrrolidone) with ACA (N-(p-Amylcinnamoyl)anthranilic acid) in the presence of deuterium chloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of NMP-ACA-d3 (chloride) involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
NMP-ACA-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced form.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield NMP-ACA-d3 oxide, while reduction could produce NMP-ACA-d3 alcohol .
Scientific Research Applications
NMP-ACA-d3 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in studies involving deuterium tracing to understand metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of NMP-ACA-d3 (chloride) involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular functions. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its effectiveness .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A solvent with similar properties but without deuterium labeling.
N-(p-Amylcinnamoyl)anthranilic acid (ACA): The non-deuterated form of the compound.
Dimethyl sulfoxide (DMSO): Another dipolar aprotic solvent with similar applications
Uniqueness
NMP-ACA-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing studies in research. This makes it particularly valuable in fields requiring precise tracking of molecular interactions and metabolic pathways .
Properties
Molecular Formula |
C13H20ClN3O3S |
---|---|
Molecular Weight |
336.85 g/mol |
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3; |
InChI Key |
UVKYDOZUOXJZSR-KUDVEPGFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O.[Cl-] |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O.[Cl-] |
Origin of Product |
United States |
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